Foreword: Unveiling a Versatile Heterocyclic Building Block
Foreword: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-1,10-phenanthroline
In the landscape of modern chemical synthesis and materials science, the strategic design of molecular frameworks is paramount. Among the vast arsenal of heterocyclic compounds, 1,10-phenanthroline and its derivatives stand out for their exceptional coordination properties and rigid, planar structures. This guide focuses on a particularly valuable derivative: 2-Chloro-1,10-phenanthroline. The introduction of a chloro-substituent at the 2-position not only modulates the electronic properties of the phenanthroline core but also provides a reactive handle for extensive functionalization. This dual characteristic makes 2-Chloro-1,10-phenanthroline a pivotal precursor for creating sophisticated ligands, catalysts, and functional materials. This document provides an in-depth exploration of its synthesis, properties, reactivity, and key applications, offering both foundational knowledge and field-proven insights for researchers and developers.
Synthesis and Purification: From Precursor to Product
The preparation of 2-Chloro-1,10-phenanthroline is a well-established process, though advancements have been made to improve scalability and purity. The classical approach often begins with the N-oxidation of the parent 1,10-phenanthroline, followed by chlorination.
Synthetic Pathway via N-Oxide Intermediate
A common laboratory-scale synthesis involves the chlorination of 1,10-phenanthroline 1-oxide.[1][2] The N-oxide is activated, making the C2 position susceptible to nucleophilic attack by a chloride source, typically from a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
A general procedure is described as follows: 1,10-phenanthroline 1-oxide is treated with a chlorinating agent, often with a promoter like N,N-Dimethylformamide (DMF), in an appropriate solvent.[2] The reaction proceeds via an electrophilic attack on the N-oxide oxygen by the chlorinating agent, followed by the addition of chloride at the C2 position and subsequent elimination to yield the final product.
An Improved, Scalable Synthesis Protocol
For larger-scale preparations, solubility issues with intermediates can hinder yield and purity. An improved procedure circumvents these problems by using a more soluble intermediate salt.[3] This method, adaptable for multi-gram synthesis, follows a logical progression from the readily available 1,10-phenanthroline monohydrate.
The workflow is outlined below:
Caption: Improved synthesis workflow for 2-Chloro-1,10-phenanthroline.[3]
Causality Behind Experimental Choices:
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Step 1: The use of methyl p-toluenesulfonate to form the tosylate salt (2b) is a critical improvement over using methyl iodide.[3] The resulting tosylate salt is highly water-soluble, which facilitates the subsequent aqueous oxidation step, making the process more efficient and scalable.
-
Step 2: The addition-oxidation sequence with potassium ferricyanide is a classic method to introduce a carbonyl group at the 2-position of the quaternized phenanthroline ring.
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Step 3: Heating the resulting phenanthrolinone with a strong chlorinating agent like POCl₃ effectively replaces the hydroxyl group of the enol tautomer with a chlorine atom, yielding the desired product.
Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system like toluene to yield beautiful white crystals.[3]
Core Physicochemical and Spectroscopic Properties
The inherent properties of 2-Chloro-1,10-phenanthroline dictate its behavior in chemical systems. A summary of its key physical and chemical data is presented below.
Table 1: Physicochemical Properties of 2-Chloro-1,10-phenanthroline
| Property | Value | Source(s) |
| CAS Number | 7089-68-1 | [4][5] |
| Molecular Formula | C₁₂H₇ClN₂ | [4][5] |
| Molecular Weight | 214.65 g/mol | [5][6] |
| Appearance | White to pale yellow or orange crystalline powder | [4][6] |
| Melting Point | 130 °C or 151-152 °C | [1][6][7] |
| Boiling Point | 391.8 ± 22.0 °C (Predicted) | [1][7] |
| Solubility | Soluble in methanol; sparingly soluble in water | [1][2][5] |
| pKa | 4.22 ± 0.10 (Predicted) | [2][4] |
| LogP | 2.41 | [7] |
Note: The discrepancy in reported melting points may be due to different crystalline forms or purity levels.
Spectroscopic Profile
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NMR Spectroscopy: In ¹H NMR, the aromatic protons will appear in the characteristic downfield region (typically 7.5-9.0 ppm), with coupling patterns consistent with the substituted phenanthroline ring system. In ¹³C NMR, the spectrum will show 12 distinct signals for the aromatic carbons, with the carbon atom bonded to chlorine (C2) being significantly influenced.
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with the molecular ion peak (M⁺) at m/z 214 and a significant M+2 peak at m/z 216 with an intensity of approximately one-third of the M⁺ peak.[5]
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by bands corresponding to C=C and C=N stretching vibrations within the aromatic heterocyclic core.
Reactivity and Chemical Behavior
The chemical utility of 2-Chloro-1,10-phenanthroline is primarily defined by two features: its ability to act as a chelating ligand and the reactivity of the C-Cl bond.
Coordination Chemistry: A Versatile Ligand
Like its parent molecule, 2-Chloro-1,10-phenanthroline is an excellent N,N-bidentate chelating ligand, forming stable complexes with a wide array of transition metal ions.[6][8] The two nitrogen atoms coordinate to a metal center, forming a stable five-membered ring. This chelation enhances the stability and modulates the reactivity of the metal ion.[8]
Caption: Coordination of 2-Chloro-1,10-phenanthroline to a metal center.
The complexes formed have been extensively studied for their unique photophysical and electrochemical properties, making them valuable in materials science and catalysis.[4]
Nucleophilic Aromatic Substitution
The chloro group at the electron-deficient 2-position is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SₙAr).[9] This reaction is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide variety of functional groups.
Caption: General scheme for nucleophilic substitution reactions.
This reactivity allows for the synthesis of diverse phenanthroline derivatives, such as:
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2-Alkoxy- and 2-Aryloxy-phenanthrolines: By reaction with alcohols or phenols.[10]
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2-Amino-phenanthrolines: By reaction with amines or ammonia.
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2-Hydrazino-phenanthrolines: By reaction with hydrazine, creating powerful tridentate ligands.[10]
Key Applications in Research and Development
The unique combination of coordinating ability and reactive functionality makes 2-Chloro-1,10-phenanthroline a valuable compound across several scientific disciplines.
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Coordination Chemistry & Catalysis: It serves as a precursor for tailor-made ligands used in homogeneous catalysis.[6] The electronic and steric properties of the final ligand can be fine-tuned by substituting the chloro group, thereby influencing the activity and selectivity of the catalyst.
-
Materials Science: It is used to synthesize novel luminescent materials and metal-organic frameworks (MOFs).[8] The resulting metal complexes often exhibit interesting photoluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors.[8][11]
-
Analytical Chemistry: The strong chelating ability of phenanthroline derivatives is harnessed for the colorimetric or fluorometric detection and quantification of metal ions in environmental and biological samples.[4][6][8]
-
Pharmaceutical and Biochemical Research: The phenanthroline scaffold is a known DNA intercalator.[12][13] Derivatives of 2-Chloro-1,10-phenanthroline are explored for their potential as therapeutic agents and are used as tools to study enzyme activity and inhibition.[6][8]
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples of how 2-Chloro-1,10-phenanthroline is used in a research setting.
Protocol 1: Synthesis of a Bis(2-chloro-1,10-phenanthroline)metal(II) Complex
This protocol describes a general method for synthesizing a coordination complex, for example, with Nickel(II) chloride.
Objective: To synthesize [Ni(2-Cl-phen)₂]Cl₂.
Methodology:
-
Reagent Preparation: Dissolve 2-Chloro-1,10-phenanthroline (2 molar equivalents) in hot ethanol. In a separate flask, dissolve Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1 molar equivalent) in ethanol.[14]
-
Rationale: Ethanol is a good solvent for both the ligand and the metal salt. Using a hot solvent for the ligand ensures complete dissolution.
-
-
Reaction: Slowly add the hot ligand solution to the stirring solution of the metal salt.
-
Rationale: Slow addition prevents localized high concentrations that could lead to precipitation of impure material.
-
-
Reflux: Heat the resulting mixture to reflux for 6-12 hours. A color change or precipitation of the complex should be observed.[14]
-
Rationale: Refluxing provides the necessary activation energy and ensures the reaction goes to completion, allowing the ligand to fully coordinate with the metal center.
-
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. Dry the product under vacuum.
-
Rationale: Washing with cold solvent minimizes loss of the desired product while removing soluble impurities.
-
-
Validation: Characterize the final product using techniques such as IR spectroscopy (to confirm ligand coordination), elemental analysis, and magnetic susceptibility measurements.
Protocol 2: Nucleophilic Substitution with Phenol
This protocol provides a general method for synthesizing a 2-phenoxy-1,10-phenanthroline derivative.[10]
Objective: To replace the chloro group with a phenoxy group.
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-Chloro-1,10-phenanthroline (1 eq.), phenol (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2-3 eq.).
-
Rationale: The inert atmosphere prevents oxidation of the phenol. The base is crucial for deprotonating the phenol, generating the more nucleophilic phenoxide anion. An excess of phenol can help drive the reaction to completion.
-
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or DMF.[10]
-
Rationale: These solvents are effective at dissolving the reactants and can be heated to the high temperatures often required for SₙAr reactions.
-
-
Heating: Heat the reaction mixture to 100-150 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. The organic product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is non-negotiable. 2-Chloro-1,10-phenanthroline possesses specific hazards that must be managed.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[5][15][16] The corresponding GHS pictogram is the exclamation mark (GHS07).[15]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (nitrogen or argon) to prevent potential degradation.[1][15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-1,10-phenanthroline is far more than just a halogenated heterocycle; it is a strategic molecular scaffold. Its robust coordination capabilities, coupled with the reactive C-Cl bond that opens the door to a myriad of derivatives, make it an indispensable tool for chemists. From designing next-generation catalysts and luminescent materials to developing novel analytical reagents and therapeutic candidates, the applications of this versatile compound continue to expand, solidifying its place as a cornerstone in the edifice of modern chemistry.
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Krapcho, A. P., et al. (2007). IMPROVED SYNTHESIS OF 2-CHLORO- AND 2,9-DICHLORO-1,10-PHENANTHROLINES. Organic Preparations and Procedures International, 39(6), 603-606. [Link]
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Gebreyohannes, G., et al. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8. [Link]
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da Costa, C. T., et al. (2015). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Química Nova, 38(1), 85-101. [Link]
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